molecular formula C21H22N2O5S B2965464 1-(4-Butoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one CAS No. 950320-67-9

1-(4-Butoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one

Cat. No. B2965464
CAS RN: 950320-67-9
M. Wt: 414.48
InChI Key: FKSXRVWEEQJINM-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one, commonly known as BMS-387032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential applications in cancer treatment.

Scientific Research Applications

Green Synthesis Methodologies

A study by Aliabadi and Mahmoodi (2016) demonstrates the use of imidazole-based ionic liquids as heterogeneous catalysts for the synthesis of pyranopyrazoles, showcasing an environmentally friendly, efficient, and high-yield method for producing these compounds with significant antioxidant activity (Aliabadi & Mahmoodi, 2016). This research highlights the potential of utilizing similar compounds in green chemistry applications.

Catalytic Oxidative Desulfurization

Research by Chica, Corma, and Domine (2006) explores the oxidative desulfurization of diesel fuel using metal-containing molecular sieves as catalysts, illustrating the effectiveness of such processes in removing sulfur compounds from diesel, thereby contributing to cleaner fuel technologies (Chica, Corma, & Domine, 2006).

Synthesis of Tetrasubstituted Imidazoles

Davoodnia et al. (2010) reported the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid, demonstrating a solvent-free, green, and reusable method for producing these compounds, which could have further applications in medicinal chemistry and drug development (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Antioxidant and Biological Activities

Spasov et al. (2022) synthesized and evaluated in vitro antioxidant activities of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, uncovering compounds with significant antioxidant properties that could lead to their use as antioxidants or in pharmacological applications (Spasov, Brigadirova, Zhukovskaya, Morkovnik, & Lifanova, 2022).

Synthesis of Cyclic Sulfonamides

Greig, Tozer, and Wright (2001) developed novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing an innovative approach to the synthesis of complex molecules with potential biological activity (Greig, Tozer, & Wright, 2001).

properties

IUPAC Name

1-(4-butoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-4-15-28-18-9-7-17(8-10-18)20(24)22-13-14-23(21(22)25)29(26,27)19-11-5-16(2)6-12-19/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXRVWEEQJINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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